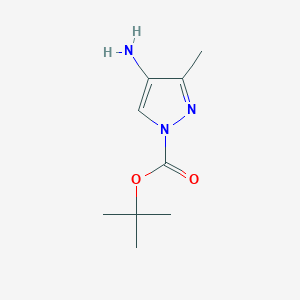
tert-Butyl-4-Amino-3-methyl-1H-pyrazol-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
Pyrazolderivate werden mit verschiedenen Methoden synthetisiert, darunter Übergangsmetallkatalysatoren und Photoredoxreaktionen. Diese Derivate dienen als Kernelemente in der chemischen Industrie, insbesondere in der Medizin und Landwirtschaft . Die tert-Butylgruppe in der Verbindung sorgt für sterische Hinderung, was bei selektiven Reaktionen von Vorteil sein kann.
Antimikrobielle und Antimykotische Anwendungen
Pyrazolderivate weisen signifikante biologische Aktivitäten auf, darunter antimikrobielle und antimykotische Eigenschaften. Die Aminogruppe in der tert-Butyl-4-Amino-3-methyl-1H-pyrazol-1-carboxylat-Struktur kann modifiziert werden, um diese Eigenschaften zu verbessern, um sie potenziell zur Entwicklung neuer antimikrobieller Wirkstoffe zu nutzen .
Entzündungshemmende und Antikrebsmittel
Das strukturelle Gerüst von Pyrazolderivaten macht sie zu geeigneten Kandidaten als entzündungshemmende und Antikrebsmittel. Forschungen haben gezeigt, dass bestimmte Pyrazolverbindungen als wirksame PDE4-Inhibitoren wirken können, die für die Behandlung entzündlicher Erkrankungen wichtig sind .
Antidiabetische Aktivität
Pyrazolderivate wurden als antidiabetisch wirksam identifiziert. Die Modifikation der tert-Butylgruppe und des Pyrazolrings kann zur Entwicklung neuer antidiabetischer Medikamente mit verbesserter Wirksamkeit führen .
Neuroprotektive Mittel
Einige Pyrazolderivate haben sich als potenzielle neuroprotektive Mittel erwiesen. So können bestimmte Verbindungen sowohl als β-Sekretase als auch als Acetylcholinesterase-Inhibitor wirken und die Aggregation von Amyloid-β-Peptid verhindern, das an der Alzheimer-Krankheit beteiligt ist .
Landwirtschaftliche Chemikalien
In der Landwirtschaft werden Pyrazolderivate zur Synthese von Verbindungen mit herbiziden, insektiziden und fungiziden Eigenschaften verwendet. Das this compound kann als Vorläufer für solche Chemikalien dienen und zum Schutz von Feldfrüchten beitragen .
Zwischenprodukte der organischen Synthese
Diese Verbindung kann als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Systeme dienen. Ihre Reaktivität kann genutzt werden, um eine Vielzahl von Strukturen mit unterschiedlichen Anwendungen in der Pharmazie zu schaffen .
Biokonjugation in der Chemischen Biologie
Die Biokompatibilität und schnelle Kinetik von this compound machen es für Biokonjugationsexperimente in der chemischen Biologie geeignet. Es kann verwendet werden, um Biomoleküle für Forschungszwecke zu modifizieren .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the storage conditions for similar compounds often require a dark place and specific temperature ranges .
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOFHCJPAQKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733484 | |
| Record name | tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847139-23-5 | |
| Record name | 1,1-Dimethylethyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847139-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
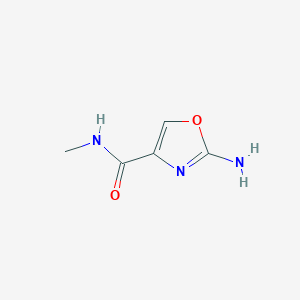

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)
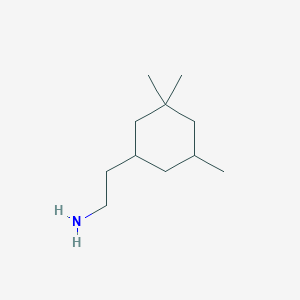

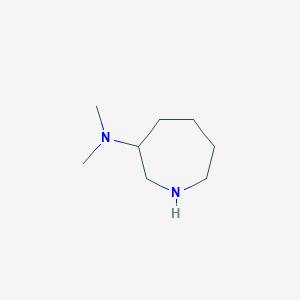
![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)
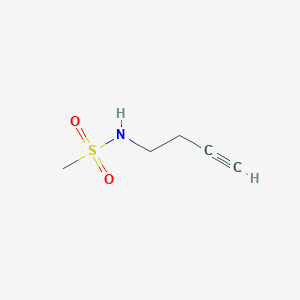

![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
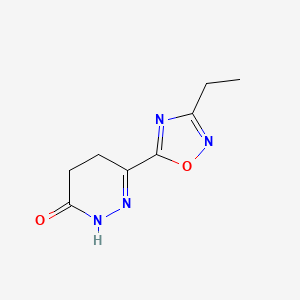

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
